(4-tert-butylpyridin-2-yl)thiourea
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Overview
Description
(4-tert-butylpyridin-2-yl)thiourea is a compound composed of a pyridine ring with a thiourea side chain attached to it. It was first synthesized in 2000 by Ibrahem and Khattab, who used the condensation reaction between pyridine-2-carbaldehyde and 4-tert-butylthiosemicarbazide to obtain the desired compound
Preparation Methods
The preparation of (4-tert-butylpyridin-2-yl)thiourea involves the reaction of pyridine-2-carbaldehyde with 4-tert-butylthiosemicarbazide in ethanol under reflux conditions The resulting crude product is then recrystallized from ethanol to obtain pure this compound This method is commonly used in laboratory settings for research purposes
Chemical Reactions Analysis
(4-tert-butylpyridin-2-yl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiourea group can participate in substitution reactions, often involving nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and chloroform, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-tert-butylpyridin-2-yl)thiourea has versatile properties that make it valuable in various fields of scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Its unique structure enables innovative applications in material science and the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (4-tert-butylpyridin-2-yl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. The specific pathways involved depend on the context of its application, whether in catalysis, enzyme inhibition, or other areas of research.
Comparison with Similar Compounds
(4-tert-butylpyridin-2-yl)thiourea can be compared with other thiourea derivatives and pyridine-based compounds. Similar compounds include:
Pyridine-2-thiourea: Lacks the tert-butyl group, which may affect its solubility and reactivity.
4-tert-butylpyridine: Contains the tert-butyl group but lacks the thiourea side chain, resulting in different chemical properties and applications.
Thiourea: A simpler compound without the pyridine ring, used in various industrial and research applications.
The uniqueness of this compound lies in its combination of the pyridine ring and thiourea side chain, which imparts specific properties that are valuable in diverse scientific studies.
Properties
CAS No. |
2256709-24-5 |
---|---|
Molecular Formula |
C10H15N3S |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
(4-tert-butylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C10H15N3S/c1-10(2,3)7-4-5-12-8(6-7)13-9(11)14/h4-6H,1-3H3,(H3,11,12,13,14) |
InChI Key |
PWPYMUOXDGYUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)NC(=S)N |
Purity |
95 |
Origin of Product |
United States |
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